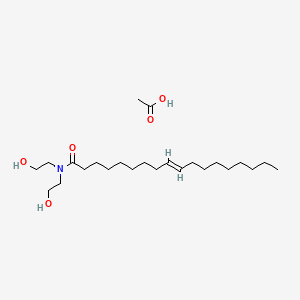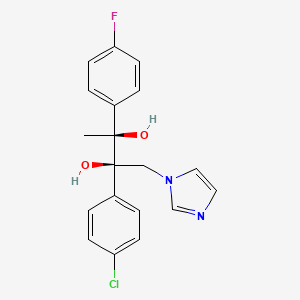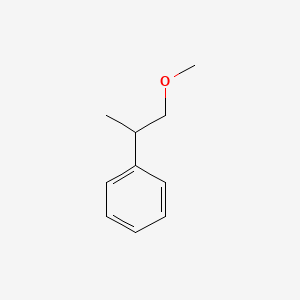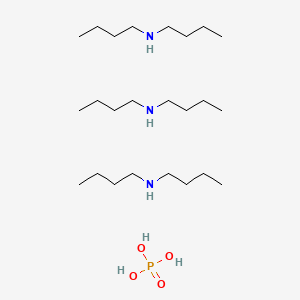![molecular formula C16H31N3OS2 B12672418 Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]- CAS No. 139423-25-9](/img/structure/B12672418.png)
Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)-: is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of amides and contains a distinctive dithioxoethyl group, which contributes to its reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the dithioxoethyl group: This step involves the reaction of a suitable precursor with sulfur sources under controlled conditions to introduce the dithioxoethyl moiety.
Amidation reaction: The intermediate product is then reacted with octanoic acid or its derivatives to form the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow processes can further enhance the scalability and reproducibility of the synthesis.
化学反应分析
Types of Reactions
Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- undergoes various chemical reactions, including:
Oxidation: The dithioxoethyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the dithioxoethyl group to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halides, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithioxoethyl group can yield sulfoxides or sulfones, while reduction can produce thiols.
科学研究应用
Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, materials, and coatings.
作用机制
The mechanism of action of Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- involves its interaction with specific molecular targets and pathways. The dithioxoethyl group can interact with biological molecules, leading to various effects such as enzyme inhibition or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- **Hexanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)-
- **Decanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)-
Uniqueness
Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- is unique due to its specific chain length and the presence of the dithioxoethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
139423-25-9 |
|---|---|
分子式 |
C16H31N3OS2 |
分子量 |
345.6 g/mol |
IUPAC 名称 |
N-[5-[(2-amino-2-sulfanylideneethanethioyl)amino]-4-methylpentyl]octanamide |
InChI |
InChI=1S/C16H31N3OS2/c1-3-4-5-6-7-10-14(20)18-11-8-9-13(2)12-19-16(22)15(17)21/h13H,3-12H2,1-2H3,(H2,17,21)(H,18,20)(H,19,22) |
InChI 键 |
SBKUIOQHQOBSOQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)NCCCC(C)CNC(=S)C(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12672422.png)
